molecular formula C19H17FN2O2 B11326008 2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide

2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide

Cat. No.: B11326008
M. Wt: 324.3 g/mol
InChI Key: NCDBKGQHDOIURG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a quinolinyl group attached to a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-fluorophenol and 8-aminoquinoline. These intermediates are then subjected to a series of reactions, including:

    Nucleophilic Substitution: 2-fluorophenol reacts with a suitable halogenated butanamide derivative under basic conditions to form the 2-(2-fluorophenoxy)butanamide intermediate.

    Amidation: The intermediate is then reacted with 8-aminoquinoline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline moiety may play a role in binding to DNA or proteins, while the fluorophenoxy group could enhance the compound’s lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a bromine atom instead of fluorine.

    2-(2-methylphenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, making it more likely to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-quinolin-8-ylbutanamide

InChI

InChI=1S/C19H17FN2O2/c1-2-16(24-17-11-4-3-9-14(17)20)19(23)22-15-10-5-7-13-8-6-12-21-18(13)15/h3-12,16H,2H2,1H3,(H,22,23)

InChI Key

NCDBKGQHDOIURG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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